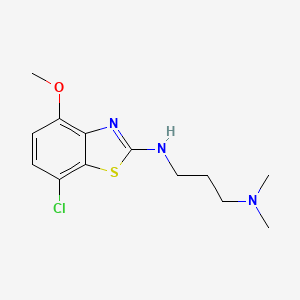

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine

Description

N'-(7-Chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine is a secondary amine derivative featuring a benzothiazole core substituted with chloro (Cl) and methoxy (OCH₃) groups at positions 7 and 4, respectively. The propane-1,3-diamine chain is dimethylated at the terminal nitrogen, enhancing its nucleophilic and hydrogen-bonding capabilities. This structural motif is common in bioactive molecules, where the benzothiazole ring contributes aromatic stability and electronic diversity, while the dimethylamino groups improve solubility and interaction with biological targets .

Properties

IUPAC Name |

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN3OS/c1-17(2)8-4-7-15-13-16-11-10(18-3)6-5-9(14)12(11)19-13/h5-6H,4,7-8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPXGELTFKTOFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC2=C(C=CC(=C2S1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine typically involves the following steps:

Formation of the Benzothiazole Core: The benzothiazole core is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination and Methoxylation: The benzothiazole core is then chlorinated and methoxylated to introduce the 7-chloro and 4-methoxy substituents, respectively.

Attachment of the Diamine Side Chain: The final step involves the reaction of the chlorinated and methoxylated benzothiazole with N,N-dimethylpropane-1,3-diamine under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the benzothiazole ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituent, with nucleophiles like amines or thiols, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action.

Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of other complex organic molecules, including dyes and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues differ in substituent type, position on the benzothiazole ring, or the heterocyclic core. Below is a comparative analysis:

Functional Group Impact

- Methoxy vs. Ethoxy : Methoxy (OCH₃) improves aqueous solubility via hydrogen bonding, whereas ethoxy (OCH₂CH₃) increases lipophilicity, favoring membrane penetration .

- Dimethylamino Chain: The N,N-dimethylpropane-1,3-diamine moiety facilitates nucleophilic attack during synthesis (e.g., SN2 reactions) and provides a basic tertiary amine for salt formation or hydrogen bonding .

Spectroscopic Properties

- IR Spectroscopy :

- NMR Spectroscopy: Target compound: Methoxy protons at δ 3.8–4.0 (singlet); aromatic protons (H-5, H-8) δ 7.8–8.0; dimethylamino CH₃ at δ 2.2–2.5 .

Biological Activity

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine (CAS: 1105188-94-0) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

- Molecular Formula : C13H18ClN3OS

- Molecular Weight : 299.82 g/mol

- IUPAC Name : N~1~-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N~3~,N~3~-dimethylpropane-1,3-diamine

- Purity : ≥ 95%

The compound features a benzothiazole core substituted with a chloro and methoxy group, contributing to its biological activity.

Anticancer Properties

Research indicates that compounds with similar benzothiazole structures exhibit promising anticancer activities. For instance, studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines:

| Study | Cell Lines Tested | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Kamal et al. (2010) | A431, A549 | Not specified | Induction of apoptosis |

| Lee et al. (2011) | MDA-MB-468 (TNBC) | 10-fold selectivity over non-malignant cells | Downregulation of beta-catenin-mediated Cyclin D1 transcription |

| El-Helby et al. (2019) | Prostate cancer cells (22Rv1) | Not specified | Structural modification enhancing selectivity |

The compound's mechanism of action appears to involve apoptosis induction and modulation of key signaling pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, benzothiazole derivatives have been noted for their anti-inflammatory effects. For example:

- Inflammatory Cytokines : Compounds similar to this compound have been shown to decrease levels of IL-6 and TNF-α in macrophage models.

| Study | Inflammatory Model | Cytokines Measured | Effect Observed |

|---|---|---|---|

| Kumar and Singh (2021) | RAW264.7 macrophages | IL-6, TNF-α | Significant reduction in cytokine levels |

This suggests potential use in treating inflammatory conditions alongside cancer therapy.

Synthesis and Evaluation

A notable study synthesized a series of benzothiazole derivatives, including this compound. The evaluation included:

- MTT Assay : To assess cell viability across multiple cancer lines.

- Flow Cytometry : To analyze apoptosis rates.

- Western Blot Analysis : To evaluate protein expression related to cell cycle regulation.

The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.